![molecular formula C27H25NO5 B341151 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate](/img/structure/B341151.png)
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate is a complex organic compound with a unique structure that combines biphenyl and acetylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with oxalyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 5-[(4-acetylphenyl)amino]-5-oxopentanoic acid in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl and acetylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted biphenyl or acetylphenyl derivatives.
Applications De Recherche Scientifique
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biphenyl-4-carboxylic acid derivatives
- Acetylphenyl derivatives
- Other biphenyl-based compounds
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate is unique due to its specific combination of biphenyl and acetylphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H25NO5 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 5-(4-acetylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C27H25NO5/c1-19(29)20-14-16-24(17-15-20)28-26(31)8-5-9-27(32)33-18-25(30)23-12-10-22(11-13-23)21-6-3-2-4-7-21/h2-4,6-7,10-17H,5,8-9,18H2,1H3,(H,28,31) |
Clé InChI |
UYMCBDJHCVJDBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


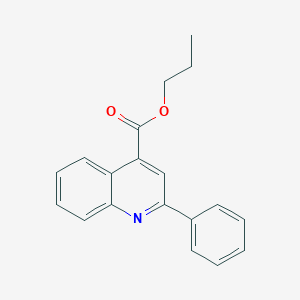

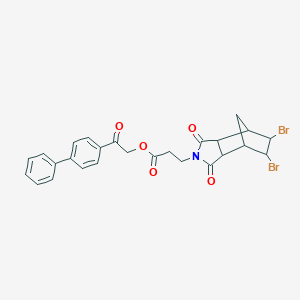
![2-(Biphenyl-4-yl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341074.png)
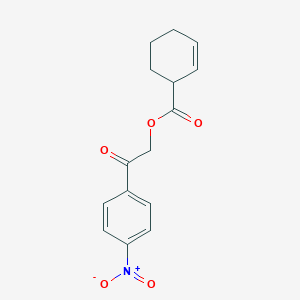
![2-(4-Chlorophenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341077.png)
![2-(3-Nitrophenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341078.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341079.png)
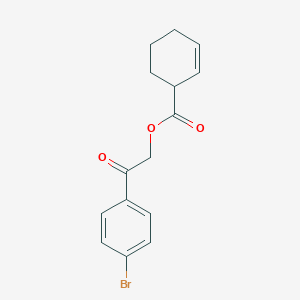
![2-(4-Methylphenyl)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B341084.png)
![2-(4-Chlorophenyl)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B341085.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B341086.png)
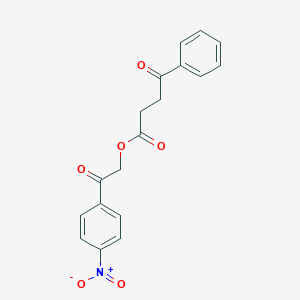
![1,8-Dibromo-17-[4-(4-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B341091.png)
